molecular formula C7H5BrClFO B572585 (3-Bromo-6-chloro-2-fluorophenyl)methanol CAS No. 886615-31-2

(3-Bromo-6-chloro-2-fluorophenyl)methanol

Cat. No. B572585
Key on ui cas rn: 886615-31-2
M. Wt: 239.468
InChI Key: UWFMYMWZKSJVRV-UHFFFAOYSA-N
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Patent
US07498468B2

Procedure details

A solution of diethylamino sulfur trifluoride (7.6 g, 0.047 mol) in methylene chloride (25 mL) was slowly added to (3-bromo-6-chloro-2-fluorophenyl) methanol (10.3 g, 0.043 mol) in methylene chloride (150 mL) at 0° C. The solution was stirred at ambient temperature for 1 hour. A saturated solution of sodium bicarbonate (100 mL) was cautiously added and the mixture extracted with methylene chloride (2×100 mL). The combined organic phases were dried (sodium sulfate) and concentrated. The dark residual oil was purified by chromatography (5% ethyl acetate in hexanes) to give 1-bromo-4-chloro-3-fluoromethyl-2-fluorobenzene (6.20 g, 0.024 mol): 1H NMR (CDCl3): δ 7.55(m, 1H) 7.18 (dd, 1H) 5.6 (d, 2H).
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(S(F)(F)[F:7])CC)C.[Br:10][C:11]1[C:12]([F:20])=[C:13]([CH2:18]O)[C:14]([Cl:17])=[CH:15][CH:16]=1.C(=O)(O)[O-].[Na+]>C(Cl)Cl>[Br:10][C:11]1[CH:16]=[CH:15][C:14]([Cl:17])=[C:13]([CH2:18][F:7])[C:12]=1[F:20] |f:2.3|

Inputs

Step One
Name
Quantity
7.6 g
Type
reactant
Smiles
C(C)N(CC)S(F)(F)F
Name
Quantity
10.3 g
Type
reactant
Smiles
BrC=1C(=C(C(=CC1)Cl)CO)F
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with methylene chloride (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The dark residual oil was purified by chromatography (5% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C(=C(C=C1)Cl)CF)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.024 mol
AMOUNT: MASS 6.2 g
YIELD: CALCULATEDPERCENTYIELD 55.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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